molecular formula C9H11BrN2O B567124 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine CAS No. 1357580-19-8

5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Cat. No.: B567124
CAS No.: 1357580-19-8
M. Wt: 243.104
InChI Key: AWFXDMOFRNSISC-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom attached to a pyrimidine ring, which is further substituted with a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or conjugate being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine is unique due to the presence of both a bromine atom and a tetrahydro-2H-pyran-4-yl group on a pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFXDMOFRNSISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357580-19-8
Record name 5-bromo-2-(oxan-4-yl)pyrimidine
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